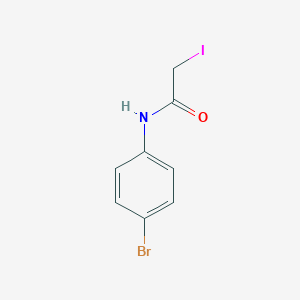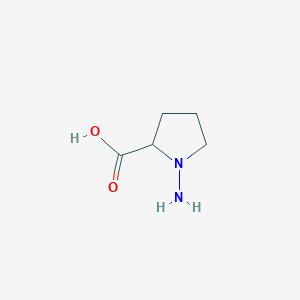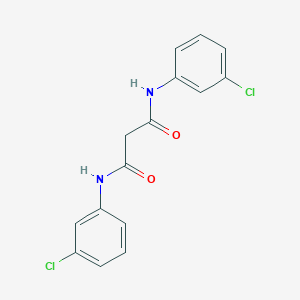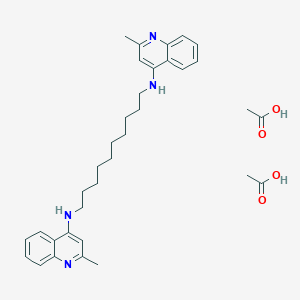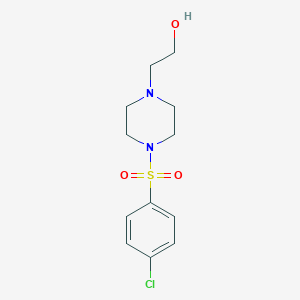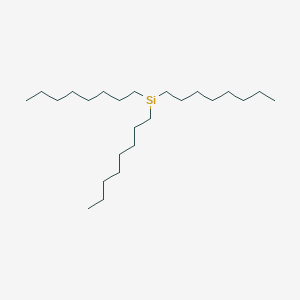
Methyl 2-bromo-2-butenoate
描述
Methyl 2-bromo-2-butenoate, also known as methyl 2-bromocrotonate, is an organic compound with the molecular formula C5H7BrO2. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
作用机制
Target of Action
Methyl 2-bromo-2-butenoate, also known as Methyl (Z)-2-bromocrotonate, primarily targets the old yellow enzyme (OYE) in baker’s yeast . This enzyme plays a crucial role in the biotransformation of various compounds.
Mode of Action
The compound interacts with the old yellow enzyme, which catalyzes its biotransformation . This interaction results in the conversion of this compound to Methyl (S)-2-bromobutanoate .
Biochemical Pathways
The biochemical pathway involved in this process is the fermentation pathway in baker’s yeast . The old yellow enzyme catalyzes the transformation of this compound, affecting the downstream production of Methyl (S)-2-bromobutanoate . This compound is a key intermediate for the synthesis of chiral drugs .
Pharmacokinetics
Its biotransformation by the old yellow enzyme suggests that it may be metabolized in organisms that express this enzyme . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure and the biological context.
Result of Action
The result of this compound’s action is the production of Methyl (S)-2-bromobutanoate . This compound is a key intermediate in the synthesis of chiral drugs , which are important in pharmaceutical applications due to their high selectivity and efficacy.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of the old yellow enzyme and the conditions suitable for yeast fermentation . The compound’s action, efficacy, and stability could be affected by changes in these environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-butenoate can be synthesized through several methods. One common approach involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine to the double bond, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound for various applications.
化学反应分析
Types of Reactions: Methyl 2-bromo-2-butenoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound under mild conditions to form substituted products.
Hydrogen Halides: Addition of hydrogen halides (e.g., HCl, HBr) to the double bond can occur under acidic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group to an alcohol.
Major Products Formed:
Substituted Esters: Formed through nucleophilic substitution reactions.
Haloalkanes: Formed through addition reactions with hydrogen halides.
Alcohols: Formed through reduction of the ester group.
科学研究应用
Methyl 2-bromo-2-butenoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: this compound is a key intermediate in the synthesis of chiral drugs, which are important in the development of new therapeutics.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Methyl 2-bromo-2-butenoate can be compared with other similar compounds, such as:
This compound (cis+trans): This is a mixture of cis and trans isomers of the compound.
Methyl 2-bromo-3-butenoate: A similar compound with the bromine atom located at a different position on the butenoate chain.
Methyl 2-bromobutanoate: A related compound where the double bond is absent, resulting in different reactivity.
Uniqueness: this compound is unique due to its combination of a bromine atom and an ester group, along with a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl (Z)-2-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWKUPZZAUQL-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17642-18-1 | |
| Record name | Methyl 2-bromo-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Methyl 2-bromocrotonate in organic synthesis?
A1: Methyl 2-bromocrotonate serves as a versatile reagent in organic synthesis, primarily recognized for its role in vinyl cyclopropanation and oxiranation reactions []. Additionally, it acts as a key component in bisannulation reactions, enabling the formation of two rings in a single molecule []. These reactions are valuable tools for constructing complex molecules relevant to various fields, including medicinal chemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


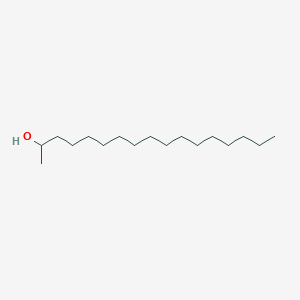
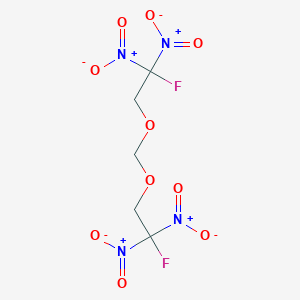
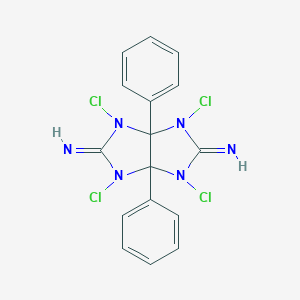
![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)

